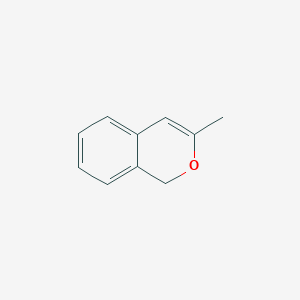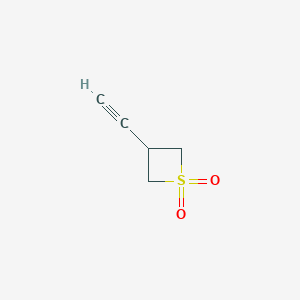
3-Ethynyl-1lambda-thietane-1,1-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethynyl-1lambda-thietane-1,1-dione is an organosulfur compound with the molecular formula C5H6O2S It is characterized by a thietane ring, which is a four-membered ring containing a sulfur atom, and an ethynyl group attached to the third carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethynyl-1lambda-thietane-1,1-dione typically involves the cyclization of suitable precursors under controlled conditions. One common method is the reaction of a thioester with an acetylene derivative in the presence of a base. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions. The temperature and solvent used can vary depending on the specific reactants and desired yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation of the compound, such as distillation or recrystallization. The choice of equipment and reaction conditions is optimized to ensure high yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
3-Ethynyl-1lambda-thietane-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.
Reduction: Reduction reactions can convert the compound to thietane derivatives with different functional groups.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted thietane derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can react with the ethynyl group under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thietane derivatives.
Aplicaciones Científicas De Investigación
3-Ethynyl-1lambda-thietane-1,1-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organosulfur compounds and heterocycles.
Biology: The compound’s unique structure makes it a subject of interest in studies of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties, such as high thermal stability or specific electronic characteristics.
Mecanismo De Acción
The mechanism by which 3-Ethynyl-1lambda-thietane-1,1-dione exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, altering their activity or function. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that can modify biological molecules. The sulfur atom in the thietane ring can also engage in interactions with metal ions or other sulfur-containing compounds, influencing the compound’s reactivity and stability.
Comparación Con Compuestos Similares
Similar Compounds
3-Ethynyl-1lambda-thiane-1,1-dione: Similar structure but with a different ring size.
3-Ethynyl-1lambda-thiolane-1,1-dione: Another related compound with a different ring size and potential reactivity.
3-Ethynylthietane 1,1-dioxide: A closely related compound with similar chemical properties.
Uniqueness
3-Ethynyl-1lambda-thietane-1,1-dione is unique due to its specific ring size and the presence of both an ethynyl group and a sulfur atom. This combination of features gives it distinct reactivity and potential applications that may not be shared by its analogs. The compound’s ability to undergo various chemical reactions and its potential use in diverse fields of research and industry highlight its importance and versatility.
Propiedades
Fórmula molecular |
C5H6O2S |
|---|---|
Peso molecular |
130.17 g/mol |
Nombre IUPAC |
3-ethynylthietane 1,1-dioxide |
InChI |
InChI=1S/C5H6O2S/c1-2-5-3-8(6,7)4-5/h1,5H,3-4H2 |
Clave InChI |
WWWXHHGHDCIGEG-UHFFFAOYSA-N |
SMILES canónico |
C#CC1CS(=O)(=O)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,4-Dihydropyrrolo[2,3-d]imidazole-5-carboxylic acid](/img/structure/B11923113.png)
![7-Methyl-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B11923118.png)
![(1R,2R,5S)-3-Azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B11923119.png)



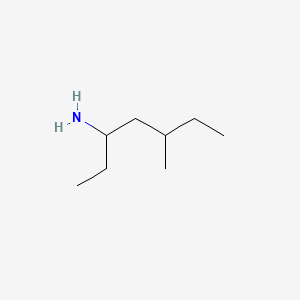
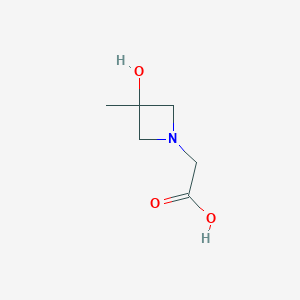
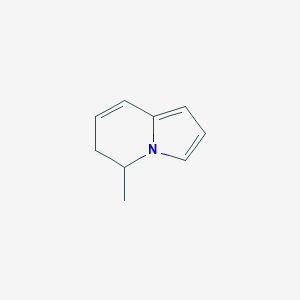
![8-Methyl-2,3-dihydroimidazo[1,2-a]pyridine](/img/structure/B11923156.png)
![Pyrrolo[1,2-c]pyrimidine-4-carbonitrile](/img/structure/B11923157.png)
![6-Methyl-7,8-dihydropyrrolo[1,2-a]pyrimidin-4(6H)-one](/img/structure/B11923162.png)
